methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate
Description
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is a structurally complex molecule featuring a benzoate ester core substituted at the 4-position with a carbamothioyl-urea linkage attached to a 3-cyano-substituted cyclohepta[b]thiophene ring. This compound’s structure integrates multiple functional groups: a benzoate ester, a carbamothioyl moiety, and a saturated seven-membered thiophene ring system.
Properties
IUPAC Name |
methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-19(25)13-9-7-12(8-10-13)17(24)22-20(27)23-18-15(11-21)14-5-3-2-4-6-16(14)28-18/h7-10H,2-6H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBNKUURCSUUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxylic acid with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate involves its interaction with specific molecular targets. The cyano group and thiophene ring are key functional groups that can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with five analogs from the evidence, focusing on molecular features, synthesis, and properties.
Structural and Functional Group Analysis
- Cyclohepta[b]thiophene vs. Smaller Rings: The target’s seven-membered cyclohepta[b]thiophene ring contrasts with the tetrahydrobenzo[b]thiophene in 6o (six-membered) and the simple thiophene in 9b.
- Carbamothioyl vs. Carboxamide/Thiadiazole : The carbamothioyl-urea group in the target differs from 9b ’s carbamothioyl-hydrazine and 2 ’s thiadiazole. Carbamothioyl groups (C=S) exhibit distinct hydrogen-bonding and metal-chelating capabilities compared to carboxamides (C=O) or thiadiazoles, influencing reactivity and bioactivity .
- Ester vs. Carboxamide : The benzoate ester in the target and 2 vs. the carboxamide in 9b affects solubility and metabolic stability. Esters are often prodrug candidates, while carboxamides are more hydrolytically stable .
Biological Activity
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is a complex organic compound characterized by its unique structural features, including a cyclohepta[b]thiophene ring and a cyano group. This article explores its biological activity through various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it possesses significant molecular diversity due to the presence of multiple functional groups.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains of bacteria. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Specific studies have demonstrated its effects on cell lines associated with breast and lung cancers .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through the following pathways:
- Inhibition of Enzymatic Activity : The presence of the thiophene moiety may interact with key enzymes involved in metabolic processes.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis.
- Interaction with DNA : Structural characteristics suggest potential interactions with DNA or RNA that could affect gene expression.
Case Studies
Several case studies have been published that explore the biological activity of this compound:
- Antibacterial Study : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus .
- Anticancer Activity : In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values around 25 μM .
- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced TNF-alpha production by approximately 50% at a concentration of 10 μM .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
